molecular formula C13H24N2O3 B13939501 Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate

Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B13939501
M. Wt: 256.34 g/mol
InChI Key: UBKHJGXLRSJQML-UHFFFAOYSA-N
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Description

Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis due to their stability and reactivity This compound is particularly interesting because of its unique structure, which includes a pyrrolidinone ring and two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine, which can then undergo further transformations to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of tert-butyl groups with other functional groups.

Mechanism of Action

The mechanism of action of tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate involves its ability to protect amino groups through the formation of stable carbamate bonds. This protection prevents unwanted side reactions during chemical synthesis, allowing for the selective modification of other functional groups. The compound’s molecular targets and pathways depend on its specific application, such as in the synthesis of peptides or the development of pharmaceuticals .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-(1-tert-butyl-2-oxopyrrolidin-3-yl)carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)15-8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)

InChI Key

UBKHJGXLRSJQML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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